(4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone
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Overview
Description
(4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone is a complex organic compound that features a piperidine ring system with benzyl and phenylsulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl and phenylsulfonyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the coupling of the intermediate compounds under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenylsulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in assays to understand its binding affinity and specificity.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The pathways involved include signal transduction mechanisms that affect cellular processes such as neurotransmission and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanol
- (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]amine
- (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]ethanone
Uniqueness
What sets (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone apart from similar compounds is its specific substitution pattern, which may confer unique binding properties and biological activities. Its dual piperidine ring system with benzyl and phenylsulfonyl groups provides a distinct chemical framework that can be exploited for various applications.
Properties
Molecular Formula |
C24H30N2O3S |
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Molecular Weight |
426.6 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)piperidin-3-yl]-(4-benzylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H30N2O3S/c27-24(25-16-13-21(14-17-25)18-20-8-3-1-4-9-20)22-10-7-15-26(19-22)30(28,29)23-11-5-2-6-12-23/h1-6,8-9,11-12,21-22H,7,10,13-19H2 |
InChI Key |
WCEFTKHJYSWKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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